
N-(4-methylphenyl)-6-oxo-1H-pyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylphenyl)-6-oxo-1H-pyridazine-3-carboxamide is a compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their diverse biological activities, including analgesic, anti-inflammatory, antibacterial, and herbicidal properties. These compounds are characterized by a pyridazine ring, which is a six-membered heterocyclic system containing two nitrogen atoms at positions 1 and 2, and various substituents that can modify their chemical behavior and biological activity.
Synthesis Analysis
The synthesis of pyridazine derivatives often involves the reaction of different intermediates with specific reagents to introduce the desired functional groups. For instance, the synthesis of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, which are structurally related to N-(4-methylphenyl)-6-oxo-1H-pyridazine-3-carboxamide, includes the reaction of aminopyridines with imidazolide intermediates . Similarly, the synthesis of 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives involves a series of steps starting from ethyl 2-(3-trifluoromethylphenyl)acetate .
Molecular Structure Analysis
The molecular structure of pyridazine derivatives is often confirmed using techniques such as 1H-NMR spectroscopy, mass spectrometry, and X-ray diffraction analysis. These methods provide detailed information about the arrangement of atoms within the molecule and the presence of specific functional groups. For example, X-ray diffraction analysis has been used to determine the crystalline structure of benzothiazine derivatives, revealing the positions of the carbonyl and sulfo groups .
Chemical Reactions Analysis
Pyridazine derivatives can undergo various chemical reactions, depending on their substituents and reaction conditions. For example, the interaction of pyridazine-3-carboxylic acid analogues with different reagents can lead to the formation of novel pyrazole, pyridazine, and thienopyridazine derivatives with potential antibacterial activity . The reactivity of these compounds is influenced by the electronic properties of the substituents and the presence of electron-withdrawing or electron-donating groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of functional groups like carboxamide, ester, or sulfo groups can significantly affect these properties. For instance, the introduction of a trifluoromethyl group can enhance the herbicidal activity of pyridazine derivatives . The electron-withdrawing nature of this group can also influence the reactivity of the compound in chemical reactions.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
N-(4-methylphenyl)-6-oxo-1H-pyridazine-3-carboxamide is a chemical compound that has been explored in various scientific research contexts, particularly in the synthesis and characterization of new chemical entities with potential biological activities. One area of study involves the synthesis of new 5-aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives through reactions involving similar chemical structures, where these compounds have been analyzed for their cytotoxic activity against certain cancer cell lines (Hassan, Hafez, & Osman, 2014).
Antibacterial and Antifungal Activities
Research has also been conducted on novel pyrazole carboxamide, pyridazine, and thienopyridazine derivatives synthesized from arylhydrazones. These compounds were tested for their antibacterial and antifungal activities, indicating the potential of N-(4-methylphenyl)-6-oxo-1H-pyridazine-3-carboxamide related structures in developing new antimicrobial agents (Othman & Hussein, 2020).
Herbicidal Activities
The chemical structure related to N-(4-methylphenyl)-6-oxo-1H-pyridazine-3-carboxamide has been utilized in the synthesis of novel pyridazine derivatives with significant herbicidal activities. These studies demonstrate the compound's relevance in agricultural research, offering new solutions for weed control (Xu et al., 2008).
Antitumor Activities
Another application is in the design and synthesis of novel derivatives containing the N-(4-methylphenyl)-6-oxo-1H-pyridazine-3-carboxamide moiety as potential c-Met kinase inhibitors. These compounds have shown promise in in vitro studies for their inhibitory activities against certain cancer cell lines, highlighting their potential in cancer research (Liu et al., 2020).
Anti-inflammatory Activity
The compound and its derivatives have also been explored for their anti-inflammatory activities. For instance, N-hydroxy methyl derivatives of related structures have been synthesized and shown to exhibit potent anti-inflammatory activity, underscoring the compound's potential in developing new anti-inflammatory drugs (Rajasekaran, Sivakumar, & Jayakar, 1999).
Propiedades
IUPAC Name |
N-(4-methylphenyl)-6-oxo-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-8-2-4-9(5-3-8)13-12(17)10-6-7-11(16)15-14-10/h2-7H,1H3,(H,13,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDQZNINIRFGJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-6-oxo-1H-pyridazine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

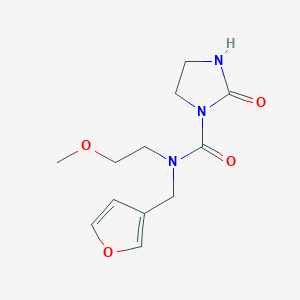
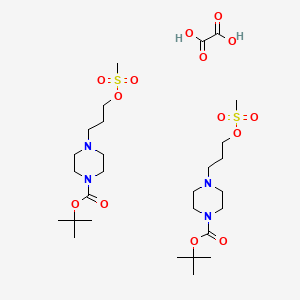



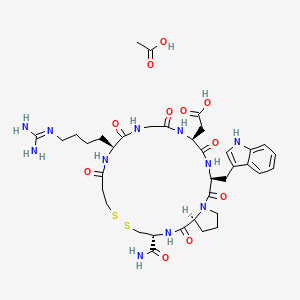
![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B2500778.png)
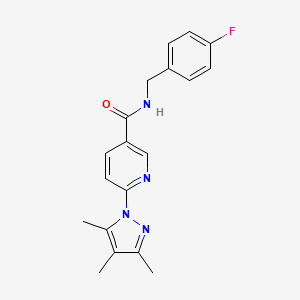
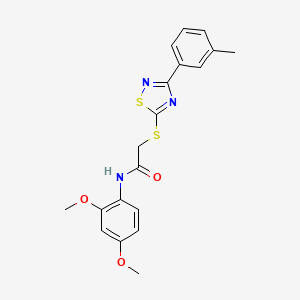
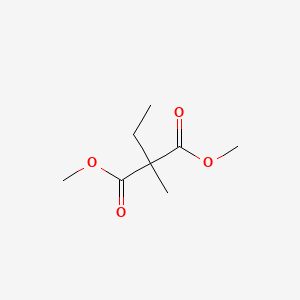



![Ethyl 2-{2-[(2-furylcarbonyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B2500789.png)